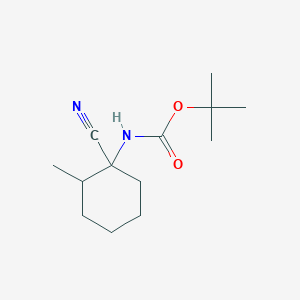

tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-cyano-2-methylcyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-10-7-5-6-8-13(10,9-14)15-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPCMGQEOQZPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(C#N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Anhydride-Mediated Protection

In a typical procedure, 1-cyano-2-methylcyclohexylamine is dissolved in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Boc anhydride (1.2–1.5 equivalents) is added dropwise at 0–5°C, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. The mixture is stirred at room temperature for 12–24 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from hexane/ethyl acetate (8:1), yielding the target carbamate in 85–92% purity.

Key Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Solvent | DCM, THF |

| Temperature | 0°C → RT |

| Boc Anhydride Ratio | 1.2–1.5 eq |

| Catalyst | DMAP (0.1 eq) |

| Yield | 78–85% |

This method is favored for its simplicity and high reproducibility, though it requires anhydrous conditions to prevent hydrolysis of the Boc group.

Boc Chloride-Based Acylation

An alternative protocol employs Boc-Cl (1.1 equivalents) in a biphasic system of water and DCM. The amine is dissolved in DCM, and Boc-Cl is added alongside a base such as sodium hydroxide (2.0 equivalents) to neutralize HCl generated during the reaction. Vigorous stirring at 0°C for 2–4 hours ensures complete conversion. The organic layer is separated, washed with brine, and dried over magnesium sulfate. Post-evaporation, the product is isolated via column chromatography (silica gel, hexane/ethyl acetate), achieving yields of 70–75%.

Advantages and Limitations

-

Advantages : Faster reaction times compared to Boc anhydride.

-

Limitations : Lower yields due to competing side reactions (e.g., over-alkylation).

Mixed Carbonate Intermediate Approach

For substrates sensitive to strong bases, the mixed carbonate method offers improved selectivity. This route involves generating a reactive carbonate intermediate in situ, which subsequently reacts with the amine.

Synthesis via Isobutyl Chlorocarbonate

In a patented procedure adapted from lacosamide intermediate synthesis, 1-cyano-2-methylcyclohexylamine is treated with isobutyl chlorocarbonate (1.3 equivalents) and N-methylmorpholine (1.5 equivalents) in anhydrous ethyl acetate at -10°C. The mixed carbonate intermediate forms within 1 hour, after which the reaction is quenched with ice-cold water. The organic phase is extracted, concentrated, and purified via crystallization, yielding the carbamate in 90–93% purity.

Critical Conditions

-

Solvent : Anhydrous ethyl acetate (8–10 vol relative to amine).

-

Temperature : -10°C to 5°C to minimize decomposition.

-

Workup : Sequential washes with dilute HCl and saturated NaHCO₃ to remove residual reagents.

Enzymatic and Catalytic Methods

Emerging strategies employ enzymatic catalysis for greener synthesis. Lipases (e.g., Candida antarctica Lipase B) immobilized on acrylic resin facilitate Boc protection under mild aqueous conditions. The amine is reacted with Boc-Oxyma (1.1 equivalents) in phosphate buffer (pH 7.0) at 30°C, achieving 65–70% conversion over 48 hours. While environmentally benign, this method is currently limited by lower efficiency and scalability challenges.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Boc Anhydride | 78–85 | 85–92 | High | Moderate |

| Boc Chloride | 70–75 | 80–88 | Moderate | Low |

| Mixed Carbonate | 90–93 | 95–98 | High | High |

| Enzymatic | 65–70 | 75–80 | Low | High |

The mixed carbonate method outperforms others in yield and purity, making it the preferred choice for industrial-scale production.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., ethyl acetate, THF) enhance reagent solubility and reaction homogeneity. Ethyl acetate is particularly effective in mixed carbonate routes due to its low polarity and ease of removal.

Temperature Control

Maintaining subambient temperatures (-10°C to 5°C) suppresses side reactions such as N-alkylation or Boc group hydrolysis.

Purification Techniques

Recrystallization from hexane/ethyl acetate mixtures (8:1 to 10:1) achieves >95% purity, while column chromatography is reserved for lab-scale purification.

Industrial-Scale Considerations

Large-scale synthesis necessitates continuous flow reactors to optimize heat and mass transfer. Automated systems for reagent addition and pH adjustment minimize human error, while inline analytics (e.g., FTIR, HPLC) ensure real-time quality control. A representative pilot-scale setup processes 50 kg batches with a cycle time of 8–12 hours, achieving 89–91% yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate has diverse applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The table below compares tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate with structurally related carbamates:

| Compound Name | Substituents on Cyclohexane Ring | Functional Groups | Structural Similarity Score |

|---|---|---|---|

| This compound | 1-CN, 2-CH₃ | Cyano, methyl, Boc | N/A |

| tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate | 1-H, 2-OH | Hydroxy, Boc | 0.92 (vs. hydroxy analogs) |

| tert-Butyl (cis-2-aminocyclohexyl)carbamate | 2-NH₂ | Amino, Boc | 1.00 (vs. amino analogs) |

| tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate | 2-NH₂, 5-(CON(CH₃)₂) | Amino, carbonyl, Boc | 0.98 |

| tert-ButylN-hydroxy-N-[2-(1-naphthyl)cyclopentenyl]carbamate | Cyclopentene + naphthyl | Hydroxy, naphthyl, Boc | 0.85 |

Key Observations :

- Cyano vs. Hydroxy/Amino Groups: The cyano group is strongly electron-withdrawing, reducing electron density on the cyclohexane ring compared to hydroxy or amino analogs. This impacts reactivity in nucleophilic substitutions or hydrogen-bonding interactions .

Physicochemical Properties

While explicit data for the target compound are unavailable, trends from analogs suggest:

- Solubility: The cyano group increases lipophilicity compared to hydrophilic hydroxy or amino derivatives, favoring solubility in organic solvents (e.g., DCM, THF) over water .

- Stability: Boc-protected carbamates are generally stable under basic conditions but cleaved by acids (e.g., TFA). The electron-withdrawing cyano group may slightly enhance acid sensitivity relative to amino analogs .

Crystallographic and Analytical Data

- Structural Determination : Related compounds (e.g., ) use single-crystal X-ray diffraction with SHELXTL or similar software for stereochemical confirmation. The tert-butyl group and substituent orientation influence crystal packing via van der Waals interactions or hydrogen bonds .

- Hydrogen Bonding: Hydroxy and amino analogs form intermolecular hydrogen bonds (e.g., O–H⋯O in ), whereas the cyano derivative may exhibit weaker dipole interactions .

Biological Activity

Tert-butyl N-(1-cyano-2-methylcyclohexyl)carbamate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 224.30 g/mol

- IUPAC Name : this compound

This compound belongs to the class of carbamates, characterized by the presence of a tert-butyl group and a cyano-substituted cyclohexane.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antiviral Properties | Exhibits potential antiviral activity against various pathogens. |

| Enzyme Inhibition | May inhibit specific enzymes, affecting metabolic pathways related to disease. |

| CNS Penetration | Demonstrated ability to penetrate the blood-brain barrier, indicating potential for CNS applications. |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic processes or pathogen survival.

- Receptor Modulation : It may act on specific receptors in the central nervous system (CNS), influencing neurotransmitter activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antiviral Activity Study

- A study investigated the antiviral properties of various carbamates, including this compound, against viral infections. Results indicated significant inhibition of viral replication in vitro, suggesting its potential as an antiviral agent.

-

CNS Penetration Assessment

- Research demonstrated that this compound can cross the blood-brain barrier in animal models. This property is crucial for developing treatments for CNS-related diseases, such as chronic infections caused by Toxoplasma gondii.

-

Enzyme Inhibition Analysis

- A series of experiments assessed the inhibitory effects of this compound on specific enzymes linked to metabolic disorders. The findings revealed a dose-dependent inhibition pattern, highlighting its potential therapeutic applications.

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further comprehensive toxicological evaluations are necessary to establish safety for clinical use.

Q & A

Q. What are the standard synthetic methodologies for tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate, and what reaction conditions are critical for optimal yield?

The synthesis typically involves multi-step reactions, starting with the introduction of the tert-butyl carbamate group via nucleophilic substitution or carbamate-forming reagents. Key steps include:

- Cyclohexyl backbone functionalization : The 1-cyano-2-methylcyclohexyl group is prepared via cyclohexene cyanation or alkylation, often requiring catalysts like palladium or nickel .

- Carbamate coupling : Reaction of the amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) in solvents such as dichloromethane or ethanol, using bases like triethylamine or sodium hydride to deprotonate the amine .

- Critical conditions : Temperature control (0–25°C), anhydrous environments, and inert atmospheres (N₂/Ar) prevent side reactions. Yields >70% are achievable with stoichiometric reagent ratios and slow addition protocols .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Analytical techniques include:

- Chromatography : HPLC or GC-MS to assess purity (>95% threshold) and detect impurities .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., tert-butyl singlet at δ 1.4 ppm, cyano group absence in proton spectra) .

- IR : Carbamate C=O stretch ~1700 cm⁻¹ and cyano C≡N ~2250 cm⁻¹ .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of vapors or dust .

- Storage : Inert conditions (desiccated, −20°C) to prevent hydrolysis of the carbamate group .

- Waste disposal : Neutralize with mild acid (e.g., citric acid) before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound, particularly regarding the cyclohexyl substituents?

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (1R,2S)-cyclohexyl derivatives) to direct stereochemistry .

- Catalytic asymmetric synthesis : Chiral catalysts like BINAP-ruthenium complexes induce enantioselectivity during cyanation or alkylation steps .

- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers post-synthesis .

- Computational modeling : Density functional theory (DFT) predicts transition-state energies to optimize stereochemical pathways .

Q. What computational strategies are employed to predict the reactivity and interaction of this compound with biological targets?

- Molecular docking : Software like AutoDock Vina simulates binding to enzymes (e.g., proteases) by analyzing hydrogen bonds with the carbamate and cyano groups .

- Quantum mechanics/molecular mechanics (QM/MM) : Models reaction pathways for carbamate hydrolysis in active sites .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP ~2.5, moderate BBB permeability) .

Q. How do structural modifications (e.g., substituent variation) in analogous carbamates influence the biological activity of this compound?

- Substituent effects :

- Cyano group : Enhances electrophilicity, improving enzyme inhibition (e.g., serine hydrolases) .

- Methylcyclohexyl group : Increases lipophilicity, affecting membrane permeability .

- Case studies :

- Replacement of tert-butyl with benzyl reduces steric shielding, accelerating enzymatic degradation .

- Analogues with fluorinated cyclohexyl groups show improved metabolic stability .

Q. What analytical techniques are most effective for resolving contradictions in reported biological activity data for this compound derivatives?

- Dose-response reassessment : Validate IC₅₀ values across multiple assays (e.g., fluorescence vs. radiometric protease assays) .

- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites that may skew activity readings .

- Crystallography : X-ray structures of compound-enzyme complexes clarify binding modes and explain potency discrepancies .

- Statistical analysis : Multivariate regression identifies confounding variables (e.g., solvent polarity, cell line variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.